CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases [, , , , , ]. This family includes PKD1, PKD2, and PKD3, each playing crucial roles in various cellular processes. While structurally similar to Protein Kinase C (PKC) isoforms, CRT0066101 demonstrates high specificity for PKD []. The compound has emerged as a valuable tool in scientific research, particularly in investigating the roles of PKD in various cellular functions and pathological conditions.
The compound was developed as part of research aimed at identifying effective inhibitors of Protein Kinase D. Initial studies demonstrated its efficacy in blocking pancreatic cancer cell growth both in vitro and in vivo, indicating its potential as a therapeutic agent against malignancies characterized by aberrant PKD activity .
CRT0066101 is classified as a small molecule inhibitor and is specifically categorized under Protein Kinase D inhibitors. It has shown significant inhibitory effects on all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3) with low nanomolar IC50 values, making it a potent candidate for further development .
The synthesis of CRT0066101 involves the modification of a benzofuroazepinone scaffold. The process typically includes several steps such as:
The synthesis process has been documented to yield CRT0066101 with high efficiency and reproducibility. Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .
CRT0066101 has a complex molecular structure characterized by its benzofuroazepinone core. The specific arrangement of functional groups contributes to its binding affinity for Protein Kinase D.
CRT0066101 primarily acts through competitive inhibition of Protein Kinase D isoforms. The compound interferes with the phosphorylation processes mediated by these kinases, thereby affecting downstream signaling pathways related to cell growth and survival.
The compound's inhibitory effects have been quantified using assays that measure the phosphorylation status of specific substrates. For instance, the IC50 values for PKD isoforms were determined using fluorescence polarization assays, yielding values in the single-digit nanomolar range .
The mechanism by which CRT0066101 exerts its effects involves:
Studies have shown that CRT0066101 significantly reduces bromodeoxyuridine incorporation in cancer cell lines, indicating a decrease in cell proliferation .
CRT0066101 has several potential applications in scientific research and clinical settings:
CRT0066101 represents a breakthrough in targeted kinase therapeutics as a potent and selective pan-inhibitor of the Protein Kinase D (PKD) family. This small-molecule compound exhibits nanomolar inhibitory activity against all three PKD isoforms (PKD1, PKD2, and PKD3), positioning it as a critical pharmacological tool and developmental candidate for oncology and inflammation research [1] [5]. Its discovery addressed a significant gap in signal transduction therapeutics, as PKD isoforms regulate fundamental cellular processes including proliferation, migration, vesicular trafficking, and NF-κB activation—pathways frequently dysregulated in cancer and inflammatory diseases [3] [6]. Unlike earlier kinase inhibitors with promiscuous binding profiles, CRT0066101 demonstrates exceptional selectivity, inhibiting PKD activity at >100-fold lower concentrations than those affecting PKCα, MEK, ERK, c-Raf, or c-Src kinases [1] [9]. This specificity, combined with oral bioavailability and favorable in vivo stability, has established CRT0066101 as a reference compound for investigating PKD biology and a promising scaffold for targeted therapeutic development [3] [6].
CRT0066101 exerts potent inhibition of PKD enzymatic activity with isoform-specific IC₅₀ values of 1 nM (PKD1), 2.5 nM (PKD2), and 2 nM (PKD3) in cell-free assays [5] [9]. This high potency translates to functional cellular effects at low micromolar concentrations. In pancreatic cancer cells (Panc-1, MiaPaCa-2), CRT0066101 reduces proliferation with IC₅₀ values of approximately 1 μM, achieving 6-10-fold induction of apoptosis through suppression of NF-κB-dependent survival proteins (survivin, cIAP-1, cyclin D1) [3] [9]. The compound penetrates tumor tissue efficiently, reaching peak concentrations of 12 μM within 2 hours post-oral administration in xenograft models [3].
Table 1: Isoform-Specific Inhibition Profile of CRT0066101
PKD Isoform | IC₅₀ (nM) | Selectivity vs. Other Kinases |
---|---|---|
PKD1 | 1.0 | >100-fold vs. PKCα, MEK, ERK |
PKD2 | 2.5 | >100-fold vs. c-Raf, c-Src |
PKD3 | 2.0 | >100-fold vs. PIM2 (IC₅₀=135.7 nM) |
Mechanistically, CRT0066101 blocks kinase activation and downstream signaling cascades:
Table 2: Antitumor Mechanisms of CRT0066101 Across Cancer Models
Cancer Type | Primary Mechanism | Key Molecular Effects |
---|---|---|
Pancreatic | Apoptosis induction | ↓ survivin, ↓ cIAP-1, ↓ cyclin D1, ↑ caspase-3 |
Bladder | G2/M cell cycle arrest | ↓ CDK1, ↓ cyclin B1, ↑ p27Kip1, ↑ phospho-CDK1 (T14/Y15) |
Colorectal | Synergy with regorafenib | Enhanced suppression of tumor angiogenesis and invasion |
Triple-negative breast | PKD3/mTORC1-S6K1 pathway inhibition | Disruption of cancer stem cell maintenance |
Beyond oncology, CRT0066101 demonstrates immunomodulatory activity by inhibiting PKD-mediated NLRP3 inflammasome activation and cytokine release in acute lung injury models, highlighting its therapeutic versatility [6] [10].
CRT0066101 is chemically defined as (R)-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, with a molecular weight of 411.33 g/mol and molecular formula C₁₈H₂₄Cl₂N₆O [1] [5] [9]. The compound features a chiral (R)-2-aminobutylamino side chain linked to a 2-aminopyrimidine core, which is critical for ATP-competitive binding to the PKD catalytic domain. This core connects to a phenolic ring substituted with a 1-methylpyrazol-4-yl group, enhancing target affinity and cellular permeability [1] [8].
Table 3: Physicochemical Properties of CRT0066101
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 411.33 g/mol | Calculated |
Purity | ≥98-99% | HPLC [1] [5] |
CAS Number | 1883545-60-5 | Chemical registry |
Chiral Center | (R)-configuration at C2' | Stereospecific synthesis |
Aqueous Solubility | 41.13 mg/mL (100 mM) | In water [1] |
DMSO Solubility | 8.23 mg/mL (20 mM) | Experimental [1] |
Storage Stability | -20°C (desiccated) | Long-term stability data |
The inhibitor's structural determinants of potency include:
CRT0066101 is supplied as a crystalline solid with >98-99% HPLC purity and stability maintained for ≥12 months when stored desiccated at -20°C [1] [5].
The development of CRT0066101 emerged from two decades of research into PKD biology and inhibitor design. Initial PKD inhibitors like CID755673 (identified in 2009) demonstrated proof-of-concept for pharmacological PKD inhibition but suffered from limitations including moderate potency (IC₅₀=182 nM for PKD1), off-target effects, and poor metabolic stability [6]. Structural optimization efforts focused on improving isoform selectivity, oral bioavailability, and in vivo half-life:
kb-NB142-70/kb-NB165-09: CID755673 analogs with 2-6-fold enhanced potency but insufficient in vivo stability due to cytochrome P450-mediated degradation [6] [10].
CRT0066101 (2010): Represented a structural leap by incorporating a 2-aminopyrimidine scaffold. Its discovery via medicinal chemistry optimization delivered:
Pan-PKD inhibition with low nM IC₅₀ across isoforms [3]
100-fold selectivity over 90+ kinases [1] Oral bioavailability achieving tumor concentrations >10 μM [3] Demonstrated efficacy in pancreatic, bladder, breast, and colorectal cancer xenografts [2] [3] [4]
Subsequent Developments: While CRT0066101 remains the most extensively validated PKD inhibitor, newer compounds like SD-208 (pteridine-based pan-PKD inhibitor) have emerged but show reduced potency (IC₅₀≈100 nM) and dual inhibition of TGF-β signaling, complicating mechanistic interpretation [6].
CRT0066101's impact extends beyond oncology, enabling fundamental discoveries in PKD-dependent processes:
Table 4: Evolution of Key PKD Inhibitors
Compound | Year | PKD1 IC₅₀ | Advantages | Limitations |
---|---|---|---|---|
CID755673 | 2009 | 182 nM | First cell-active inhibitor; non-ATP competitive | Moderate potency; poor isoform coverage |
kb-NB142-70 | 2012 | 52 nM | Improved selectivity | Rapid in vivo metabolism |
CRT0066101 | 2010 | 1 nM | Pan-PKD inhibition; oral bioavailability; in vivo efficacy | Limited clinical development to date |
SD-208 | 2015 | 107 nM | Dual TGF-β/PKD inhibition | Reduced PKD specificity |
The compound remains a benchmark tool compound in PKD research due to its unmatched combination of potency, selectivity, and in vivo utility, though clinical translation remains an ongoing challenge [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7